molecular formula C9H9FN2O3 B2525485 N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide CAS No. 156243-41-3

N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide

Cat. No. B2525485
CAS RN: 156243-41-3
M. Wt: 212.18
InChI Key: JQUCULCZNWRUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide” is a chemical compound with the molecular formula C9H9FN2O3 and a molecular weight of 212.18 . It is intended for research use only .


Molecular Structure Analysis

The InChI code for “N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide” is 1S/C9H9FN2O3/c1-5-7(10)3-4-8(12(14)15)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine, nitro group, and acetamide group on the phenyl ring.


Physical And Chemical Properties Analysis

“N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide” is a solid at room temperature . Its melting point is between 145 - 148 degrees Celsius .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3/c1-5-7(10)3-4-8(12(14)15)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUCULCZNWRUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1NC(=O)C)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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